molecular formula C22H32O2 B12000074 3-Methoxypregna-3,5-dien-20-one CAS No. 903-03-7

3-Methoxypregna-3,5-dien-20-one

Cat. No.: B12000074
CAS No.: 903-03-7
M. Wt: 328.5 g/mol
InChI Key: NKWZNFOLDIHRJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxypregna-3,5-dien-20-one, with the chemical formula C₂₂H₃₂O₂, is a steroid compound. It belongs to the class of pregnane derivatives and contains a methoxy group (–OCH₃) at position 3. This compound has interesting biological properties and has been studied for various applications.

Preparation Methods

Synthetic Routes:

    Chemical Synthesis: The synthesis of 3-Methoxypregna-3,5-dien-20-one involves several steps, including oxidation, cyclization, and methylation. Specific synthetic routes may vary, but a common approach starts from pregnenolone or related precursors.

    Industrial Production: While industrial-scale production methods are not widely documented, researchers have explored efficient synthetic pathways to obtain this compound.

Chemical Reactions Analysis

3-Methoxypregna-3,5-dien-20-one can undergo various reactions:

    Oxidation: Oxidation at specific positions can yield hydroxylated derivatives.

    Reduction: Reduction of the double bond at position 5,16 can lead to different products.

    Substitution: Substitution reactions can modify the side chains. Common reagents include oxidants (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., boron trifluoride).

Scientific Research Applications

Chemistry:

    Intermediate: Used as an intermediate in the synthesis of other steroids.

    Functional Group Manipulation: Researchers study its reactivity to understand chemical transformations.

Biology and Medicine:

    Anti-Inflammatory Properties: Investigated for potential anti-inflammatory effects.

    Hormonal Regulation: May impact hormonal pathways.

    Pharmacology: Explored for its pharmacological activities.

Industry:

    Pharmaceuticals: Potential use in drug development.

    Chemical Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action is not fully elucidated. it likely interacts with cellular receptors, affecting gene expression and signaling pathways. Further research is needed to pinpoint specific targets.

Comparison with Similar Compounds

Properties

CAS No.

903-03-7

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

1-(3-methoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanone

InChI

InChI=1S/C22H32O2/c1-14(23)18-7-8-19-17-6-5-15-13-16(24-4)9-11-21(15,2)20(17)10-12-22(18,19)3/h5,13,17-20H,6-12H2,1-4H3

InChI Key

NKWZNFOLDIHRJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.